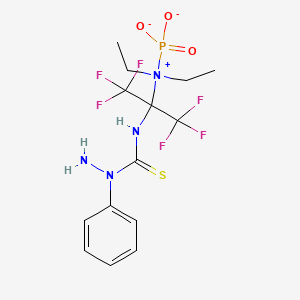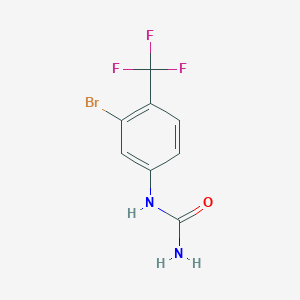
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane is a complex organic compound that features a combination of phosphonate, hexafluoro, and phenylhydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane typically involves multi-step organic reactions. The starting materials may include diethyl phosphonate, hexafluoropropane derivatives, and phenylhydrazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphonate hydrides. Substitution reactions may result in derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development or diagnostic agents.
Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives, hexafluoropropane compounds, and phenylhydrazine derivatives. Examples include:
- Diethyl phosphonate
- Hexafluoropropane-1,3-diol
- Phenylhydrazine-1-carbothioamide
Uniqueness
What sets 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18F6N4O3PS- |
|---|---|
Molecular Weight |
467.35 g/mol |
IUPAC Name |
[2-[[amino(phenyl)carbamothioyl]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-diethyl-phosphonatoazanium |
InChI |
InChI=1S/C14H19F6N4O3PS/c1-3-24(4-2,28(25,26)27)12(13(15,16)17,14(18,19)20)22-11(29)23(21)10-8-6-5-7-9-10/h5-9H,3-4,21H2,1-2H3,(H2-,22,25,26,27,29)/p-1 |
InChI Key |
AASUVODPMSTAMF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(C(C(F)(F)F)(C(F)(F)F)NC(=S)N(C1=CC=CC=C1)N)P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)









![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)

